![molecular formula C18H12O4 B14591625 4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl- CAS No. 61073-56-1](/img/structure/B14591625.png)
4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-2-phenyl- is a heterocyclic compound that belongs to the class of pyranocoumarins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-2-phenyl- typically involves multi-step reactions. One common method includes the condensation of appropriate phenolic compounds with aldehydes, followed by cyclization reactions. For example, the reaction of 2-hydroxyacetophenone with benzaldehyde under basic conditions can lead to the formation of the desired pyranocoumarin structure .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
化学反応の分析
Types of Reactions
4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学的研究の応用
4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-2-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation .
類似化合物との比較
Similar Compounds
Similar compounds to 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-2-phenyl- include other pyranocoumarins and benzopyran derivatives, such as:
- 2H,5H-Pyrano3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-
Uniqueness
The uniqueness of 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-2-phenyl- lies in its specific structural features and the resulting chemical properties. Its fused pyran and benzopyran rings provide a rigid framework that can influence its reactivity and interactions with biological targets. Additionally, the presence of phenyl and dione groups can enhance its potential biological activities and make it a valuable compound for further research and development .
特性
CAS番号 |
61073-56-1 |
|---|---|
分子式 |
C18H12O4 |
分子量 |
292.3 g/mol |
IUPAC名 |
2-phenyl-2,3-dihydropyrano[3,2-c]chromene-4,5-dione |
InChI |
InChI=1S/C18H12O4/c19-13-10-15(11-6-2-1-3-7-11)21-17-12-8-4-5-9-14(12)22-18(20)16(13)17/h1-9,15H,10H2 |
InChIキー |
NFRHKRWYWSPAFY-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(C1=O)C(=O)OC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
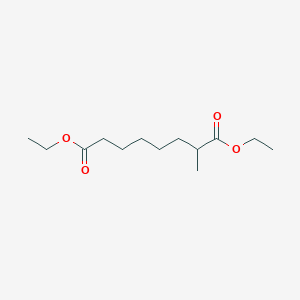
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)
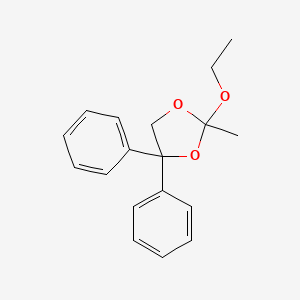
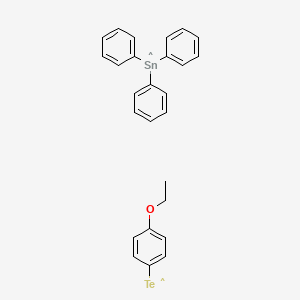
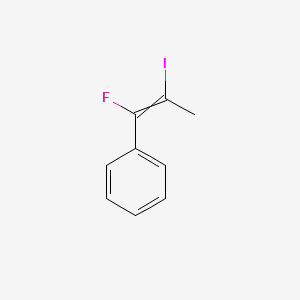
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
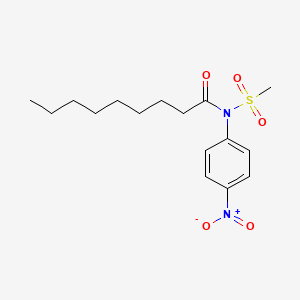
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)
